

A Technical Guide to the Spectroscopic Data of Tricyclohexylmethanol

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Compound of Interest

Compound Name: *Tricyclohexylmethanol*

Cat. No.: *B107322*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tricyclohexylmethanol** (CAS No: 17687-74-0), a tertiary alcohol with the molecular formula $C_{19}H_{34}O$.^[1] The document collates available mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data into a structured format. Detailed, generalized experimental protocols for these analytical techniques are also provided to assist in data reproduction and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for **Tricyclohexylmethanol**.

Table 1: Mass Spectrometry (GC-MS) Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides crucial information on the molecular weight and fragmentation pattern of the molecule.

Property	Value	Source
Molecular Formula	$C_{19}H_{34}O$	PubChem[1]
Molecular Weight	278.47 g/mol	Sigma-Aldrich
Ionization Mode	Electron Ionization (EI)	NIST WebBook[2]
m/z Top Peak	195	PubChem[1]
m/z 2nd Highest Peak	95	PubChem[1]
m/z 3rd Highest Peak	83	PubChem[1]

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insight into the electronic environment of hydrogen atoms in the molecule.

Parameter	Description	Source
Data Source	The ^1H NMR spectrum is available for viewing in established databases.	SpectraBase, sourced from Sigma-Aldrich Co. LLC. [1]
Nucleus	^1H	-
Expected Regions	Signals corresponding to the cyclohexyl ring protons (aliphatic C-H) and the hydroxyl proton (-OH) are expected. Due to the complex, overlapping nature of the numerous cyclohexyl protons, the spectrum primarily consists of broad multiplets in the aliphatic region (typically 1.0-2.0 ppm). The single hydroxyl proton signal's chemical shift is variable and depends on concentration and solvent.	

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms within a molecule.

Parameter	Description	Source
Data Source	The ^{13}C NMR spectrum is available for viewing in established databases.	SpectraBase, sourced from Aldrich Chemical Co. [1]
Nucleus	^{13}C	-
Expected Signals	Signals are expected for the quaternary carbon attached to the hydroxyl group, the methine carbons of the cyclohexyl rings, and the methylene carbons of the cyclohexyl rings.	

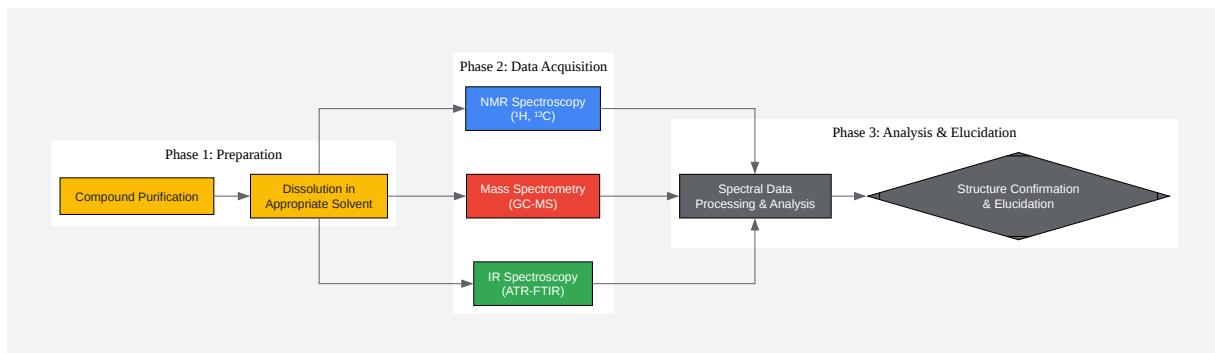
Table 4: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Technique	Description	Source
FTIR	Spectrum obtained from a sample cast as a film from a chloroform solution.	SpectraBase, sourced from Aldrich Chemical Co. [1]
ATR-IR	Spectrum obtained using Attenuated Total Reflectance.	SpectraBase, sourced from Aldrich [1]
Vapor Phase IR	Spectrum obtained from the compound in the gas phase.	SpectraBase [1]
Expected Absorptions	<p>A strong, broad absorption band is expected in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol functional group. Strong absorptions corresponding to C-H stretching of the cyclohexyl rings are expected in the $2850\text{-}3000\text{ cm}^{-1}$ region. A C-O stretching band is anticipated around $1000\text{-}1200\text{ cm}^{-1}$.</p>	

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound such as **Tricyclohexylmethanol**.



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Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The protocols described below are generalized methodologies for the spectroscopic analysis of small organic molecules like **Tricyclohexylmethanol** and are intended as a guide for researchers.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-20 mg of the sample. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent should ensure complete dissolution and avoid signal overlap with regions of interest.
- Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the final solution height is between 4-5 cm.
- If required for precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) can be added. For many modern spectrometers, referencing to the residual solvent peak is sufficient.^{[3][4]}

- Data Acquisition:
 - The NMR spectra can be acquired on a spectrometer operating at a field strength of 300 MHz or higher.
 - Before acquisition, the sample is placed in the magnet, and the field homogeneity is optimized through a process called shimming. The spectrometer's frequency is "locked" to the deuterium signal of the solvent.
 - For a standard ^1H NMR experiment, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.

3.2 Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty crystal. This background is automatically subtracted from the sample spectrum.

- Place a small amount of the solid **Tricyclohexylmethanol** sample directly onto the center of the ATR crystal.
- Data Acquisition:
 - Apply pressure to the sample using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.
 - Initiate the spectral scan. The infrared beam passes through the ATR crystal, and an evanescent wave penetrates a few microns into the sample at the point of contact, where absorption occurs.
 - Typically, 16 to 32 scans are co-added to produce the final spectrum, which is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - After the measurement, the pressure is released, the sample is removed, and the crystal is cleaned.

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **Tricyclohexylmethanol** in a volatile organic solvent, such as dichloromethane or hexane. A typical concentration is around 1 mg/mL.
- GC Parameters (Illustrative):
 - Injector: Set to a temperature of 250 °C with a split injection mode.
 - Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.
 - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m length, 0.25 mm internal diameter, 0.25 μm film thickness) is suitable for this type of compound.
 - Oven Program: An example program would be to hold the initial temperature at 100 °C for 2 minutes, then ramp the temperature at a rate of 15 °C/min up to 280 °C, and hold for 5 minutes.

- MS Parameters (Illustrative):
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Source Temperature: Typically set around 230 °C.
 - Mass Analyzer: A quadrupole analyzer scanning a mass-to-charge (m/z) range of 40-450 amu.
 - Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of **Tricyclohexylmethanol**. The mass spectrum corresponding to this peak can be analyzed for its molecular ion and fragmentation pattern and compared against spectral libraries like NIST for confirmation.[\[2\]](#)

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